methyl 4-[1-hydroxy-10-(phenylcarbonyl)-3-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
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Overview
Description
METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE is a complex organic compound that features a dibenzo[b,e][1,4]diazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the benzoyl and thienyl groups. The final step involves esterification to form the methyl benzoate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[10-BENZOYL-1-OXO-3-(2-FURYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE
- METHYL 4-[10-BENZOYL-1-OXO-3-(2-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE
Uniqueness
METHYL 4-[10-BENZOYL-1-OXO-3-(2-THIENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-11-YL]BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C32H26N2O4S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
methyl 4-(5-benzoyl-7-oxo-9-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl)benzoate |
InChI |
InChI=1S/C32H26N2O4S/c1-38-32(37)22-15-13-20(14-16-22)30-29-25(18-23(19-27(29)35)28-12-7-17-39-28)33-24-10-5-6-11-26(24)34(30)31(36)21-8-3-2-4-9-21/h2-17,23,30,33H,18-19H2,1H3 |
InChI Key |
JKUBBKLSTHOFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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